{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol

Bioisostere geometry Scaffold topology Drug design

{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol (CAS 2287272-90-4) is a 3-ethyl-substituted bicyclo[1.1.1]pentane (BCP) bearing a bridgehead hydroxymethyl group, with molecular formula C₈H₁₄O and molecular weight 126.2 g/mol. The BCP scaffold is a well-established, patent-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, conferring systematically improved aqueous solubility, passive permeability, and metabolic stability compared to aromatic counterparts.

Molecular Formula C8H14O
Molecular Weight 126.199
CAS No. 2287272-90-4
Cat. No. B2806563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol
CAS2287272-90-4
Molecular FormulaC8H14O
Molecular Weight126.199
Structural Identifiers
SMILESCCC12CC(C1)(C2)CO
InChIInChI=1S/C8H14O/c1-2-7-3-8(4-7,5-7)6-9/h9H,2-6H2,1H3
InChIKeyJOMWTWNMBLJAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol (CAS 2287272-90-4): Physicochemical Identity and Bioisostere Procurement Rationale


{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol (CAS 2287272-90-4) is a 3-ethyl-substituted bicyclo[1.1.1]pentane (BCP) bearing a bridgehead hydroxymethyl group, with molecular formula C₈H₁₄O and molecular weight 126.2 g/mol . The BCP scaffold is a well-established, patent-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, conferring systematically improved aqueous solubility, passive permeability, and metabolic stability compared to aromatic counterparts [1][2]. The compound features predicted physicochemical parameters of boiling point 170.6±8.0 °C, density 1.093±0.06 g/cm³, and pKa 15.16±0.10 .

Why 3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol Cannot Be Replaced by Unsubstituted BCP-Methanol or Benzyl Alcohol: Critical Physicochemical Divergence


Generic substitution of {3-ethylbicyclo[1.1.1]pentan-1-yl}methanol with unsubstituted BCP-methanol (CAS 22287-32-7) or benzyl alcohol ignores quantifiable differences in lipophilicity, steric bulk, acidity, and scaffold geometry that directly impact drug-likeness, membrane permeability, and metabolic fate. The 3-ethyl substituent increases calculated logP by approximately 0.3–0.5 units relative to the unsubstituted BCP-methanol (LogP 0.58) , while the BCP core itself provides a bridgehead C1–C3 distance of ~1.85 Å versus the 2.79 Å para distance of a phenyl ring [1], fundamentally altering the spatial presentation of the hydroxymethyl pharmacophore. Furthermore, the pKa of the target compound (15.16) differs from benzyl alcohol (pKa 14.36) [2], affecting ionization state under physiological conditions and downstream formulation behavior.

Quantitative Differentiation Evidence: 3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol vs. Closest Analogs


Bridgehead Distance and Scaffold Topology: BCP Core vs. para-Phenyl Ring

The bicyclo[1.1.1]pentane scaffold provides a bridgehead C1–C3 distance of approximately 1.85 Å (measured by electron diffraction and microwave spectroscopy), compared to 2.79 Å for a para-substituted phenyl ring [1]. This ~34% shorter inter-substituent distance fundamentally alters the spatial presentation of the 3-ethyl and 1-hydroxymethyl groups relative to a 1,4-disubstituted benzene analog (e.g., 4-ethylbenzyl alcohol). The rigid, saturated BCP framework eliminates π-stacking interactions and reduces non-specific binding (NSB) as measured by chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), with BCP-1,3-diyl incorporation decreasing NSB markedly compared to the phenyl parent [2].

Bioisostere geometry Scaffold topology Drug design

Lipophilicity Modulation: 3-Ethyl BCP-Methanol vs. Unsubstituted BCP-Methanol and 3-Methyl Analog

Unsubstituted bicyclo[1.1.1]pentan-1-ylmethanol (CAS 22287-32-7) has a measured/calculated LogP of 0.58 . The 3-methyl analog ({3-methylbicyclo[1.1.1]pentan-1-yl}methanol, CAS 885064-88-0) has an XLogP3 of 0.900 [1]. By extrapolation using the Hansch π-value for ethyl vs. methyl (~+0.5 log unit), the 3-ethyl substituent on the target compound is expected to increase LogP to approximately 1.1–1.4, representing a ~2–2.5-fold increase in octanol-water partition coefficient relative to the unsubstituted BCP-methanol. This lipophilicity increment is consistent with the measured ACD/LogP of 2.02 for the closely related 3-ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride [2], where the sulfonyl chloride group depresses LogP relative to the hydroxymethyl analog.

Lipophilicity LogP tuning SAR optimization

Aqueous Solubility Advantage: BCP Scaffold Class Effect vs. Phenyl Ring

Replacement of a para-substituted aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group improves aqueous solubility by at least 50-fold, as demonstrated in a systematic study comparing matched molecular pairs of BCP and phenyl derivatives [1]. In the specific case of γ-secretase inhibitors, substituting the central fluorophenyl ring of BMS-708,163 with a BCP motif increased aqueous solubility from approximately 0.01 mg/mL to 0.5 mg/mL (a ~50-fold improvement) while maintaining equipotent enzyme inhibition [2]. Furthermore, the unsubstituted BCP-methanol exhibits a calculated aqueous solubility of 88 g/L (25°C) , while benzyl alcohol (the direct phenyl methanol analog) has a measured solubility of 42.9 g/L (4.29 g/100 mL at 20°C) —a ~2-fold advantage for the BCP alcohol.

Aqueous solubility Bioisostere Drug-likeness

Acid Dissociation Constant (pKa): 3-Ethyl BCP-Methanol vs. Benzyl Alcohol

The predicted pKa of {3-ethylbicyclo[1.1.1]pentan-1-yl}methanol is 15.16±0.10 , which is 0.80 log units higher (less acidic) than benzyl alcohol (pKa 14.36±0.10, predicted) [1]. This difference, while modest, means that at physiological pH (7.4), both compounds remain >99.999% unionized, but at extreme basic formulation conditions (pH > 13), the target compound will ionize to a lesser extent than benzyl alcohol. The reduced acidity is consistent with the electron-donating inductive effect of the BCP cage and the 3-ethyl substituent, which destabilize the alkoxide anion relative to the phenyl-stabilized benzylate ion. The measured pKa of the related 1-carboxybicyclo[1.1.1]pentane (4.09) vs. pivalic acid (5.05) demonstrates the BCP scaffold's capacity to significantly enhance acidity in carboxylic acid contexts [2], but for alcohols this effect is reversed due to different charge stabilization mechanisms.

pKa Ionization state Formulation

Metabolic Stability: BCP Scaffold Class Advantage over Phenyl-Containing Analogs

The BCP scaffold confers improved in vitro metabolic stability relative to phenyl ring analogs. In a direct comparison within the boscalid series, replacement of the phenyl ring with bicyclo[1.1.1]pentane reduced intrinsic clearance (CL_int) from 26 µL·min⁻¹·mg⁻¹ to 12 µL·min⁻¹·mg⁻¹ in human liver microsomes [1]. In the γ-secretase inhibitor program, the BCP-containing analog 3 demonstrated superior in vitro metabolic stability compared to the fluorophenyl parent compound 1 (BMS-708,163), as determined by SAR across multiple fluorophenyl replacement groups [2]. The enhanced metabolic stability is attributed to the absence of aromatic C–H bonds susceptible to cytochrome P450-mediated oxidation and the higher sp³ character (Fsp³) of the BCP framework, which reduces metabolic liability.

Metabolic stability Intrinsic clearance Microsomal assay

Synthetic Versatility: Hydroxymethyl Handle Enables Divergent Functionalization

The bridgehead hydroxymethyl group in {3-ethylbicyclo[1.1.1]pentan-1-yl}methanol serves as a versatile synthetic handle, enabling conversion to halides (e.g., 1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane, CAS 2839156-28-2), amines, ethers, esters, and sulfonate esters without disrupting the BCP cage integrity . In contrast to benzyl alcohol, where the benzylic C–O bond is susceptible to both oxidative metabolism and unwanted solvolysis, the BCP bridgehead hydroxymethyl group benefits from the cage's exceptional kinetic stability and resistance to metabolic oxidation [1]. Recent advances enable direct etherification of BCP alcohols via trichloroacetimidate reactivity under acidic conditions, overcoming the base-mediated decomposition pathways that previously limited BCP alcohol derivatization [2].

Building block Divergent synthesis Late-stage functionalization

Optimal Deployment Scenarios for 3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol in Drug Discovery and Chemical Biology


Lead Optimization: Replacing a para-Substituted Phenyl Ring with a Solubility- and Stability-Enhanced BCP Scaffold

In lead optimization campaigns where a 1,4-disubstituted phenyl ring serves primarily as a scaffold (rather than engaging in π-stacking interactions with the target), {3-ethylbicyclo[1.1.1]pentan-1-yl}methanol provides a direct bioisosteric replacement with quantifiable advantages. The BCP core improves aqueous solubility by ≥50-fold [4], reduces non-specific binding as measured by CHI(IAM) [4], and enhances metabolic stability by reducing intrinsic clearance (e.g., from 26 to 12 µL·min⁻¹·mg⁻¹ in the boscalid comparison) [5]. The 3-ethyl substituent provides a tunable lipophilicity handle (estimated LogP ~1.1–1.4) that can be modulated independently of the hydroxymethyl functional group, enabling simultaneous optimization of potency, solubility, and permeability.

Fragment-Based Drug Discovery (FBDD): A Three-Dimensional, sp³-Rich Fragment with Superior Physicochemical Profile

As a fragment-sized molecule (MW 126.2) with high sp³ character, {3-ethylbicyclo[1.1.1]pentan-1-yl}methanol is ideally suited for fragment-based screening libraries. Unlike planar aromatic fragments (e.g., benzyl alcohol, MW 108.14, LogP 1.03), the BCP scaffold introduces three-dimensionality that can explore novel chemical space and intellectual property positions [4]. The hydroxymethyl handle permits facile elaboration to amides, ethers, and esters during fragment growth, while the ethyl substituent provides a defined vector for hydrophobic interactions without introducing the metabolic liabilities of a phenyl ring.

Central Nervous System (CNS) Drug Programs: Enhanced Passive Permeability and Reduced P-gp Efflux

The BCP scaffold generally offers high passive membrane permeability, as demonstrated in the γ-secretase inhibitor program where the BCP-containing analog showed significantly improved passive permeability over the fluorophenyl parent [4]. This translated into ~4-fold higher C_max and AUC values in mouse oral pharmacokinetic studies [4]. The balanced lipophilicity of the 3-ethyl BCP-methanol (estimated LogP ~1.1–1.4) falls within the optimal CNS drug space (LogP 1–3), and the reduced aromatic ring count lowers the risk of P-glycoprotein (P-gp) efflux recognition, a common liability of phenyl-containing CNS candidates.

Patent Strategy and Intellectual Property Generation: Novel Chemical Space Exploration

Bridgehead-substituted BCP derivatives, particularly those with 3-alkyl substitution patterns, represent patentable chemical matter distinct from the extensively claimed unsubstituted and 1,3-diaryl BCP space [4]. The compound's specific combination of a 3-ethyl group and a 1-hydroxymethyl handle creates a unique vector set for generating novel compositions of matter. Over 300 patents and 12,000 BCP-containing compounds have appeared in the past decade [5], indicating intense industrial interest, yet asymmetric 3-alkyl-1-hydroxymethyl BCPs remain comparatively underexplored, offering white space for freedom-to-operate strategies.

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